molecular formula C10H15N5 B1479699 3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 2098021-96-4

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B1479699
CAS No.: 2098021-96-4
M. Wt: 205.26 g/mol
InChI Key: ZNUSDPPBVCWOCR-UHFFFAOYSA-N
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Description

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole, or 2-azidoethyl-2-methyl-indazole (AEMI), is an organic compound that has been researched for its potential applications in the pharmaceutical and biomedical fields. AEMI is an azido derivative of the indazole class of compounds, which are heterocyclic aromatic molecules that contain a six-membered ring of nitrogen, carbon, and hydrogen atoms. AEMI is a relatively new compound and is currently being studied for its potential applications in drug design, drug delivery, and medical imaging. We will also discuss the advantages and limitations of using AEMI in laboratory experiments, and list potential future directions.

Scientific Research Applications

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been studied for its potential applications in drug design, drug delivery, and medical imaging. This compound has been shown to be a useful tool for drug design, as it can be used to modify the structure of existing drugs to improve their efficacy and reduce their side effects. This compound has also been studied for its potential use as a drug delivery system, as it can be used to target specific cells or tissues with a drug. Finally, this compound has been studied for its potential use in medical imaging, as it can be used to detect and monitor the activity of specific proteins or enzymes in the body.

Advantages and Limitations for Lab Experiments

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole has several advantages for laboratory experiments. It is relatively easy to synthesize, and is stable and non-toxic. It is also relatively inexpensive, which makes it an attractive option for laboratory experiments. However, this compound also has several limitations. It is not widely available, and it is not soluble in water, which can make it difficult to use in some experiments. Additionally, this compound can be difficult to purify, and it can be difficult to control the amount of this compound used in an experiment.

Future Directions

There are several potential future directions for 3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole research. This compound could be used to develop new drugs and drug delivery systems, as well as new medical imaging techniques. This compound could also be used to study the structure and function of proteins and enzymes, and to develop new materials for use in biomedical applications. Additionally, this compound could be used to study the effects of chemicals on the body, and to develop new ways to diagnose and treat diseases. Finally, this compound could be used to study the effects of environmental toxins on the body, and to develop new ways to protect against environmental hazards.

Biochemical Analysis

Biochemical Properties

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions. The azide group in this compound is highly reactive and can form stable triazole linkages with alkyne-containing molecules in the presence of a copper catalyst . This interaction is crucial for labeling and tracking biomolecules in biochemical assays.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect telomerase activity in HeLa cells, leading to telomere shortening and altered cell proliferation . Additionally, this compound can induce oxidative stress in cells, impacting redox homeostasis and cellular viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group facilitates the formation of triazole rings via click chemistry, enabling the compound to bind covalently to target molecules . This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit telomerase activity by incorporating into the 3’-terminus of DNA . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations . Its degradation products can accumulate and potentially interfere with cellular functions. Long-term exposure to this compound has been associated with sustained telomere shortening and reduced cell viability in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes metabolic conversion through azide reduction and subsequent conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical assays. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific cellular compartments . Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to intracellular proteins, and subcellular localization signals . These factors determine the compound’s localization and accumulation within cells, impacting its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-15-10(6-7-12-14-11)8-4-2-3-5-9(8)13-15/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUSDPPBVCWOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 2
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 3
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 4
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 5
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 6
Reactant of Route 6
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

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